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Compound of Interest

Compound Name: SRI-29132

Cat. No.: B610987

SRI-29132 is a potent and selective inhibitor of LRRK2, a kinase implicated in the
pathogenesis of Parkinson's disease.[1] While a valuable research tool, the presence of a 6-
thioether moiety in the structure of SRI-29132 presents a potential oxidative liability, which
could limit its therapeutic development.[2] This has prompted the exploration of analogs that
retain high potency and selectivity for LRRK2 while eliminating this metabolically vulnerable
group. Research efforts have led to the discovery of a promising series of chiral 2,4-substituted
pyrrolo[2,3-d]pyrimidine inhibitors.[2][3]

Lead Analogs and Their Chemical Structures

The development of SRI-29132 analogs began with the high-throughput screening hit SRI-
31255. Optimization of this scaffold led to the identification of a lead analog, designated as
"LRRK2 inhibitor 6".[2]

SRI-29132
e Chemical Structure:
o Structure not explicitly provided in the search results.

o Key Feature: Contains a 6-thioether moiety on the pyrrolo[2,3-d]pyrimidine core, which is a
potential metabolic liability.[2]

SRI-31255

e Chemical Structure:
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o Structure not explicitly provided in the search results, but it is the racemic parent
compound for the optimized series.

 Significance: A high-throughput screening hit that served as the starting point for the
development of improved analogs.[4]

LRRK2 inhibitor 6
e Chemical Structure:

o |[UPAC Name: 4-N-[(1S)-2,3-dihydro-1H-inden-1-yl]-2-N-(1-methyltriazol-4-yl)-7H-
pyrrolo[2,3-d]pyrimidine-2,4-diamine[5]

o Molecular Formula: C1sH1sNs[5]
o 2D Structure:
(Note: This is a SMILES representation, a 2D diagram is available on PubChem).

o Key Improvement: This lead analog exhibits excellent LRRK2 inhibition, high kinase
selectivity, and favorable pharmacokinetic properties, including brain permeability, while
lacking the problematic thioether group.[2]

Quantitative Biological Data

The following tables summarize the quantitative data for the lead analog, LRRK2 inhibitor 6,
and its precursors, demonstrating the structure-activity relationship and the improvements
made over the initial hits.

Table 1: LRRK2 Inhibition Activity
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Compound LRRK2 WT ICso (nM) LRRK2 G2019S ICso (nM)
SRI-29132 146 75
SRI-31255 520 427

Data not available in provided
S Data not available in provided snippets, but described as
LRRK2 inhibitor 6 ) )
snippets having "excellent LRRK2

inhibition activity"[2]

Data for SRI-29132 from Probechem Biochemicals.[6] Data for SRI-31255 from a 2025
publication on its analogs.[4]

Table 2: In Vitro Pharmacokinetic and ADME Properties of LRRK2 inhibitor 6

Parameter Value

Kinase Selectivity High across the kinome
ADME Properties Acceptable

Brain Permeability Yes

Off-target Liabilities None identified

This qualitative summary is based on the description of analog 6 in the source material.[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these
findings. The following sections outline the key assays and synthetic approaches.

Synthesis of Chiral 2,4-Substituted Pyrrolo[2,3-
d]pyrimidine Analogs

A general synthetic scheme for this class of compounds involves a multi-step process. While
the specific, detailed protocol for LRRK2 inhibitor 6 is found within the primary literature, a
general approach can be inferred:
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o Core Synthesis: Preparation of the 7H-pyrrolo[2,3-d]pyrimidine core. Various methods exist
for the synthesis of this scaffold.[7]

e Introduction of Substituents: Sequential introduction of the chiral amine at the C4 position
and the methyltriazole amine at the C2 position. This likely involves nucleophilic aromatic
substitution reactions.

o Chiral Separation/Stereoselective Synthesis: The use of chiral starting materials or chiral
chromatography to isolate the desired (S)-isomer, which was found to be more potent.[4]

LRRK2 Kinase Activity Assays

The inhibitory activity of the compounds against LRRK2 is typically determined using in vitro
kinase assays.

o Autophosphorylation Assay: This assay measures the ability of a compound to inhibit the
autophosphorylation of the LRRK2 enzyme.[4]

[¢]

Recombinant LRRK2 (wild-type or mutant) is incubated with the test compound at various
concentrations.

[¢]

The kinase reaction is initiated by the addition of ATP.

[¢]

The level of LRRK2 autophosphorylation is quantified, often using methods like ELISA or
radiometric assays.

[¢]

ICso0 values are calculated from the dose-response curves.

e Substrate Phosphorylation Assay: This assay measures the phosphorylation of a model
substrate by LRRK2.

o Similar to the autophosphorylation assay, recombinant LRRK2 and the test compound are
incubated.

o Aknown LRRK2 substrate (e.g., a peptide or protein) and ATP are added to start the
reaction.
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o The amount of phosphorylated substrate is measured to determine the extent of kinase
inhibition.

Kinase Selectivity Profiling

To assess the selectivity of the inhibitors, they are screened against a panel of other kinases.
This is a critical step to identify potential off-target effects. This is often done through
commercially available services that offer large panels of purified kinases.

In Vitro ADME and Pharmacokinetic Assays

A standard battery of in vitro assays is used to predict the drug-like properties of the
compounds. These may include:

Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolic
degradation.

o Cell Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.

e Plasma Protein Binding: Determining the extent to which the compound binds to plasma
proteins, which can affect its free concentration and efficacy.

» Blood-Brain Barrier Permeability: Assessed using in vitro models or predicted based on
physicochemical properties.

In Vivo Pharmacokinetic Studies

Promising compounds are advanced to in vivo studies in animal models (e.g., rodents) to
determine their pharmacokinetic profiles, including absorption, distribution, metabolism, and
excretion (ADME).[8][9] This also allows for the assessment of brain penetration.

Signaling Pathways and Visualizations

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling
pathways.[10][11] Its kinase activity is central to its pathogenic effects in Parkinson's disease.
The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling
pathway and a general experimental workflow for inhibitor screening.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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